molecular formula C12H9NO6 B1619242 4H-1-Benzopyran-2-carboxylic acid, 6-nitro-4-oxo-, ethyl ester CAS No. 30095-79-5

4H-1-Benzopyran-2-carboxylic acid, 6-nitro-4-oxo-, ethyl ester

Cat. No. B1619242
CAS RN: 30095-79-5
M. Wt: 263.2 g/mol
InChI Key: RWGUGNHDBXRLSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4H-1-Benzopyran-2-carboxylic acid, 6-nitro-4-oxo-, ethyl ester is a useful research compound. Its molecular formula is C12H9NO6 and its molecular weight is 263.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4H-1-Benzopyran-2-carboxylic acid, 6-nitro-4-oxo-, ethyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4H-1-Benzopyran-2-carboxylic acid, 6-nitro-4-oxo-, ethyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

30095-79-5

Product Name

4H-1-Benzopyran-2-carboxylic acid, 6-nitro-4-oxo-, ethyl ester

Molecular Formula

C12H9NO6

Molecular Weight

263.2 g/mol

IUPAC Name

ethyl 6-nitro-4-oxochromene-2-carboxylate

InChI

InChI=1S/C12H9NO6/c1-2-18-12(15)11-6-9(14)8-5-7(13(16)17)3-4-10(8)19-11/h3-6H,2H2,1H3

InChI Key

RWGUGNHDBXRLSD-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC(=O)C2=C(O1)C=CC(=C2)[N+](=O)[O-]

Canonical SMILES

CCOC(=O)C1=CC(=O)C2=C(O1)C=CC(=C2)[N+](=O)[O-]

Other CAS RN

30095-79-5

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of ethyl chromone-2-carboxylate (Example 16) in about 3 mL of sulfuric acid cooled to −10° C. is added about 1 mL potassium nitrate in sulfuric acid. The molar ratio of potassium nitrate to the benzopyran is slightly greater than 1:1. The reaction mixture is stirred at 0° C. for 1 h, the ice bath removed, and the reaction stirred at room temperature until the reaction is complete by HPLC (<3% benzopyran): about 4-6 h. The nitrated benzopyran precipitates as the reaction progresses. The reaction mixture is poured onto ice, and the precipitate is dissolved in ethyl acetate. The ethyl acetate layer is dried, filtered, and evaporated to afford ethyl 6-nitrochromone-2-carboxylate as a light yellow solid (about 90% yield).
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